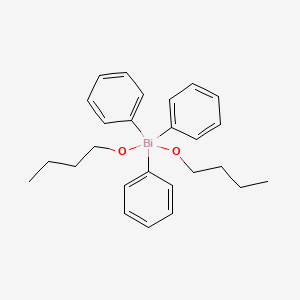

Dibutoxy(triphenyl)-lambda~5~-bismuthane

Description

Dibutoxy(triphenyl)-lambda~5~-bismuthane is an organobismuth(V) compound with the formula Bi(Ph)₃(OCH₂CH₂CH₂CH₃)₂, where three phenyl (Ph) groups and two butoxy (OCH₂CH₂CH₂CH₃) ligands coordinate the central bismuth atom. The lambda~5~ notation signifies its pentavalent oxidation state.

Organobismuth(V) compounds are notable for their applications in catalysis, organic synthesis, and materials science. Their stability and reactivity are highly dependent on the substituents attached to the bismuth center .

Properties

CAS No. |

90520-66-4 |

|---|---|

Molecular Formula |

C26H33BiO2 |

Molecular Weight |

586.5 g/mol |

IUPAC Name |

dibutoxy(triphenyl)bismuth |

InChI |

InChI=1S/3C6H5.2C4H9O.Bi/c3*1-2-4-6-5-3-1;2*1-2-3-4-5;/h3*1-5H;2*2-4H2,1H3;/q;;;2*-1;+2 |

InChI Key |

HZKREXLCOTWQLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Bi](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutoxy(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with dibutyl ether under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibutoxy(triphenyl)-lambda~5~-bismuthane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bismuth oxides.

Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.

Substitution: The dibutoxy and triphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.

Major Products Formed

The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth derivatives.

Scientific Research Applications

Dibutoxy(triphenyl)-lambda~5~-bismuthane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.

Medicine: Organobismuth compounds, including this compound, are being explored for their antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dibutoxy(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through the bismuth center. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its action include oxidative stress induction and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Organobismuth Compounds

Structural and Chemical Properties

The table below summarizes key properties of Dibutoxy(triphenyl)-lambda~5~-bismuthane and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical Form | Stability Notes |

|---|---|---|---|---|---|

| This compound | Bi(Ph)₃(OCH₂CH₂CH₂CH₃)₂ | ~586* | 3 Ph, 2 butoxy | Likely crystalline solid | Stable under inert conditions |

| Triphenylbismuth Diacetate | C₂₂H₂₁BiO₄ | 558.39 | 3 Ph, 2 acetoxy (OAc) | White to yellow powder | >98% purity; sensitive to moisture |

| Triphenylbismuth Dichloride | C₁₈H₁₅BiCl₂ | ~511 | 3 Ph, 2 Cl | Crystalline solid | Moisture-sensitive; avoid oxidants |

| Dichloro(tri-o-tolyl)-lambda~5~-bismuthane | (C₆H₄CH₃)₃BiCl₂ | ~549 | 3 o-tolyl (2-methylphenyl), 2 Cl | White crystals | High thermal stability; air-stable |

*Estimated based on substituent contributions.

Key Observations:

- Substituent Effects: Butoxy vs. Chloride vs. Alkoxy: Chloride substituents (e.g., in Triphenylbismuth Dichloride) increase electrophilicity, making these compounds more reactive in catalytic applications . Tolyl vs. Phenyl: The methyl groups in Dichloro(tri-o-tolyl)-lambda~5~-bismuthane introduce steric hindrance, which can modulate reaction selectivity and stability .

Thermal and Chemical Stability :

- Dichloro(tri-o-tolyl)-lambda~5~-bismuthane exhibits high thermal stability due to its bulky tolyl groups, whereas Triphenylbismuth Dichloride requires strict moisture control .

- Triphenylbismuth Diacetate’s acetoxy groups may hydrolyze under acidic or aqueous conditions, limiting its utility in wet environments .

This compound:

- Synthetic Utility : Likely acts as a precursor for bismuth-containing catalysts or ligands. The butoxy groups could facilitate transmetalation reactions in cross-coupling processes.

- Catalysis : Similar to Dichloro(tri-o-tolyl)-lambda~5~-bismuthane, it may serve as a Lewis acid catalyst in organic transformations, though its lower electrophilicity compared to chloride derivatives might limit activity in highly demanding reactions .

Triphenylbismuth Dichloride (C₁₈H₁₅BiCl₂):

- Catalytic Precursor : Widely used in transition metal-catalyzed oxidation and polymerization reactions. Its chloride ligands enhance reactivity with nucleophiles .

- Coordination Chemistry : Forms complexes with metals like copper or palladium, enabling applications in materials science .

Dichloro(tri-o-tolyl)-lambda~5~-bismuthane:

- Enhanced Selectivity : The steric bulk of o-tolyl groups improves regioselectivity in catalytic C–H functionalization reactions .

- Thermal Resilience : Suitable for high-temperature applications, such as polymer synthesis .

Triphenylbismuth Diacetate (C₂₂H₂₁BiO₄):

- Lab Reagent : Primarily used in academic settings for synthesizing heterocyclic compounds or as a mild oxidizing agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.